Product packaging for 3-benzamido-N-pentylbenzamide(Cat. No.:)

3-benzamido-N-pentylbenzamide

Cat. No.: B11171852
M. Wt: 310.4 g/mol
InChI Key: APHAIUNVWGAXLA-UHFFFAOYSA-N
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Description

3-Benzamido-N-pentylbenzamide is a chemical compound of significant interest in life sciences research, particularly in the study of novel insecticide targets. It belongs to a class of chemicals known as 3-benzamido-N-phenylbenzamides (BPBs), which have been shown to act as noncompetitive antagonists for insect GABA receptors (GABARs) . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes. Research indicates that this class of compounds binds with high affinity to a novel allosteric site on the housefly GABA receptor, which is distinct from the binding sites of other common noncompetitive antagonists like fipronil and dieldrin . This unique mechanism of action is a key area of study, as it may help in understanding and overcoming resistance to existing insecticides. The binding site for these BPBs is also noted to potentially overlap with the site for macrocyclic lactones such as ivermectin, offering a valuable tool for probing receptor structure and function . Related meta-diamide insecticides, such as broflanilide, are recognized for their effectiveness against pests that have developed resistance to other chemicals, highlighting the research value of this chemical class . Researchers can utilize this compound in various experimental models, including binding assays with insect head membranes and electrophysiological studies on expressed GABA receptors, to investigate insect neurobiology and develop novel pest control strategies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22N2O2 B11171852 3-benzamido-N-pentylbenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

3-benzamido-N-pentylbenzamide

InChI

InChI=1S/C19H22N2O2/c1-2-3-7-13-20-18(22)16-11-8-12-17(14-16)21-19(23)15-9-5-4-6-10-15/h4-6,8-12,14H,2-3,7,13H2,1H3,(H,20,22)(H,21,23)

InChI Key

APHAIUNVWGAXLA-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Strategies for the 3 Benzamido N Pentylbenzamide Motif

Established Amide Bond Formation Methodologies

The construction of the two amide bonds in 3-benzamido-N-pentylbenzamide is the central challenge in its synthesis. A variety of methods, from conventional to cutting-edge, can be employed to achieve this transformation.

Conventional Carboxylic Acid-Amine Coupling Approaches

The most traditional and widely practiced method for amide bond formation involves the condensation of a carboxylic acid and an amine. mdpi.com This process typically requires the activation of the carboxylic acid to overcome the high energy barrier of direct thermal amidation. unimi.it The activation converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

Common strategies include:

Acyl Halide Formation : Carboxylic acids can be converted to highly reactive acyl chlorides or bromides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. evitachem.comresearchgate.net The resulting acyl halide readily reacts with an amine, such as pentylamine, to form the amide bond. evitachem.comontosight.ai For instance, 3-aminobenzamide (B1265367) precursors can be acylated with chloroacetyl chloride to form the corresponding amide. smolecule.com

Use of Coupling Reagents : To avoid the harsh conditions of acyl halide formation, a plethora of coupling reagents have been developed. These reagents activate the carboxylic acid in situ. They are broadly categorized into carbodiimides (e.g., EDC), phosphonium (B103445) salts (e.g., PyBOP), and uronium/aminium salts (e.g., HATU, HBTU). researchgate.netbeilstein-journals.org These methods are favored in complex molecule synthesis due to their mild conditions and high yields, though they generate stoichiometric byproducts. rsc.orgacs.org The choice of reagent and additives (like HOBt or DIPEA) can be optimized to suppress side reactions and prevent racemization in chiral substrates. mdpi.com Continuous flow mechanochemistry using EDC has also been reported for amide synthesis. beilstein-journals.org

Table 1: Comparison of Common Conventional Coupling Reagents

Reagent ClassExample(s)MechanismAdvantagesDisadvantages
Carbodiimides EDC, DCCActivates carboxylic acid to form an O-acylisourea intermediate.Readily available, effective.Can cause racemization, byproduct removal can be difficult (DCC).
Phosphonium Salts PyBOP, AOPForms an activated phosphonium ester.High coupling efficiency, low racemization.Can be explosive, generates phosphine (B1218219) oxide waste. rsc.org
Uronium/Aminium Salts HATU, HBTU, TBTUForms an activated acyluronium salt or guanidinium (B1211019) ester.Very fast reaction rates, low racemization, high yields. smolecule.comExpensive, generates stoichiometric waste. rsc.org
Silane Reagents TMOS, HMDOSForms a silyl (B83357) ester intermediate in situ.Can be performed solvent-free, mild conditions. nih.govrsc.orgMay require elevated temperatures.

Photoredox Catalysis in Amide Synthesis

Visible-light photoredox catalysis has emerged as a powerful and sustainable alternative for amide bond formation. mdpi.com These methods often proceed via radical pathways under mild conditions, offering unique reactivity compared to traditional ionic processes. mdpi.comresearchgate.net A photocatalyst, upon absorbing visible light, initiates a single-electron transfer (SET) process to generate radical intermediates from precursors like carboxylic acids or their derivatives. mdpi.com

Several photoredox strategies are applicable:

Oxidative Amidation : This approach can involve the coupling of various substrates, including keto acids, alcohols, or aldehydes with amines. mdpi.com For example, a metal-free oxidative process using visible light can generate acyl chlorides from aldehydes, which then react with amines to give amides. unimi.it

Decarboxylative Coupling : By merging photoredox catalysis with transition metal catalysis (e.g., palladium), potassium oxalate (B1200264) monoamides can undergo decarboxylative coupling with aryl halides at room temperature to form aryl amides. mdpi.com

Metal-Free Approaches : Organic photocatalysts can mediate amide bond formation without the need for metals, bases, or other additives, showing excellent functional group tolerance and compatibility with air and water. acs.org

These light-mediated reactions provide a green alternative to classical methods, often starting from readily available materials beyond the standard carboxylic acid and amine partners. mdpi.com

Enzymatic Amide Synthesis Routes

Enzymatic synthesis represents a green and highly selective method for forming amide bonds. unimi.it Enzymes, particularly hydrolases like lipases, can operate in reverse to catalyze the condensation of carboxylic acids and amines under mild, aqueous, or solvent-free conditions. unimi.itnih.gov

Key features of enzymatic amidation include:

High Selectivity : Enzymes exhibit excellent chemo-, regio-, and stereoselectivity, which is particularly advantageous for complex molecules and chiral substrates, minimizing the need for protecting groups.

Mild Conditions : Reactions are typically run at or near room temperature and neutral pH, preserving sensitive functional groups.

Sustainability : The process is environmentally benign, using biodegradable catalysts and often water as a solvent, which aligns with the principles of green chemistry. unimi.it

For example, lipase (B570770) Amano P from Pseudomonas sp. has been used for the enantioselective hydrolysis and esterification to produce chiral benzamide (B126) derivatives. nih.gov In some cases, enzymes like NAD-pyrophosphorylase have been used to synthesize complex benzamide-containing molecules like benzamide adenine (B156593) dinucleotide (BAD). acs.org

Umpolung Amide Synthesis (UmAS) Strategies

Umpolung Amide Synthesis (UmAS) is an innovative strategy that inverts the typical polarity of the reacting partners. ontosight.ai In contrast to conventional methods where the carboxylic acid derivative is the electrophile and the amine is the nucleophile, UmAS employs a nucleophilic acyl equivalent and an electrophilic nitrogen source. rsc.org

The seminal work by the Johnston group introduced this concept using α-halonitroalkanes as acyl anion equivalents. rsc.org The general process involves:

Generation of a nitronate from an α-halonitroalkane, which serves as the nucleophilic acyl donor. rsc.org

In-situ formation of an electrophilic amine species (e.g., an N-haloamine from an amine and a halogen source like N-iodosuccinimide). rsc.org

Coupling of the two species to form the amide bond.

This methodology has been developed into a catalytic, enantioselective process that can avoid the epimerization issues common in the synthesis of α-chiral amides. nih.govresearchgate.net While initially unsuccessful for aryl amines, recent advancements using N-aryl hydroxylamines have enabled the direct, epimerization-free synthesis of N-aryl amides. nih.gov UmAS provides a powerful tool for constructing sterically hindered amides or those prone to racemization under traditional conditions. rsc.org

Metal-Catalyzed and Metal-Free Amidation Reactions

Beyond the use of stoichiometric coupling reagents, both metal-catalyzed and metal-free catalytic systems have been developed for efficient amidation.

Metal-Catalyzed Reactions : Transition metals like palladium, iridium, rhodium, and copper are widely used to catalyze amidation reactions, often through C-H activation or cross-coupling pathways. beilstein-journals.orgacs.org

Iridium and Rhodium : CpIr(III) and CpRh(III) complexes can catalyze the direct C-H amination of benzamides with organic azides as the nitrogen source, showing high regioselectivity. acs.orgsioc-journal.cnacs.orgresearchgate.net Iridium-based systems have been noted for their superior rates and efficiency. acs.orgacs.org

Palladium : Palladium catalysts are effective for the aminocarbonylation of aryl halides, transforming them into the corresponding secondary aromatic amides. organic-chemistry.orgresearchgate.net

Copper : Copper-catalyzed systems can be used for the one-pot synthesis of N,N-dimethyl benzamides from benzyl (B1604629) cyanide and iodobenzene. sioc-journal.cn

Metal-Free Reactions : Growing interest in sustainability has spurred the development of metal-free amidation protocols.

Oxidative Amidation : Aldehydes can be amidated using aminopyridines with aqueous hydrogen peroxide as a green oxidant, requiring no catalyst. rsc.org

Aryne-Mediated Amidation : Highly reactive aryne intermediates can activate the N-C bond of amides under transition-metal-free conditions, leading to ortho-disubstituted arenes. nih.gov

Base-Promoted Amidation : The direct amidation of unactivated esters can be achieved using strong bases like lithium amides, even under aerobic conditions. researchgate.netscispace.com

Table 2: Examples of Catalytic Amidation Systems

SystemCatalyst / ReagentSubstratesKey Features
Metal-Catalyzed [Cp*IrCl₂]₂ / AgSbF₆Benzamides, Phosphoryl AzidesDirect C-H amidation, high regioselectivity, good functional group tolerance. sioc-journal.cn
Metal-Catalyzed Pd(OAc)₂ / XantphosAryl Halides, FormamidesCarbon monoxide-free aminocarbonylation, wide substrate scope. organic-chemistry.org
Metal-Free Aqueous H₂O₂Aldehydes, AminopyridinesNo catalyst needed, uses a green oxidant and solvent (water). rsc.org
Metal-Free LiHMDSTertiary Amides, AnilinesTransamidation of unactivated amides under mild conditions. scispace.com

Precursor Synthesis and Functional Group Transformations for the Benzamide Core

The synthesis of the target molecule, this compound, requires a strategic assembly of its precursors and key functional group transformations. A plausible synthetic pathway would originate from a readily available starting material such as 3-aminobenzamide or its precursor, 3-nitrobenzoic acid. cymitquimica.com

A logical retrosynthetic analysis suggests a two-step amidation sequence. One common route involves the following transformations:

First Amidation : The initial step would be the formation of the N-pentylbenzamide moiety. Starting with 3-nitrobenzoic acid, the carboxylic acid is first activated, for example, by converting it to 3-nitrobenzoyl chloride with thionyl chloride. This activated intermediate is then reacted with pentylamine to yield 3-nitro-N-pentylbenzamide . This nucleophilic acyl substitution is a standard and efficient method for forming the first amide bond. evitachem.comontosight.ai

Nitro Group Reduction : The crucial functional group transformation is the reduction of the nitro group on the benzamide core to an amino group. This creates the nucleophilic site for the second amidation. This reduction can be achieved using various established methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or using metal reductants like tin(II) chloride (SnCl₂) in acidic media. This step yields the key intermediate, 3-amino-N-pentylbenzamide . acs.org

Second Amidation : The final step is the acylation of the newly formed amino group. 3-amino-N-pentylbenzamide is reacted with an activated benzoic acid derivative, typically benzoyl chloride, in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. This reaction forms the second amide bond, yielding the final product, This compound . magtech.com.cn

This sequence highlights how the synthesis of the benzamide core relies on the strategic protection of one amine functionality (as a nitro group), followed by its deprotection/transformation and subsequent functionalization. The synthesis of related o-aminobenzamide compounds often follows similar strategies, starting from precursors like o-aminobenzoic acids, isatoic anhydrides, or o-halobenzoic acids. magtech.com.cn

Derivatization of Benzoyl Chloride and Benzoic Acid Precursors

The construction of the this compound scaffold logically begins with a appropriately substituted benzene (B151609) ring precursor. The most common and regioselective strategy involves starting with a benzoic acid derivative that already contains a functional group or a precursor to one at the 3-position, such as 3-nitrobenzoic acid.

This starting material can be activated for subsequent amidation reactions. A prevalent method is the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by refluxing the benzoic acid derivative with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.comevitachem.com For instance, 3-nitrobenzoic acid can be effectively converted to 3-nitrobenzoyl chloride by heating with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). google.com The excess thionyl chloride can then be removed under reduced pressure to yield the crude acyl chloride, which is often used immediately in the next step. This activation is a crucial step as acyl chlorides are highly electrophilic and react readily with nucleophiles like amines.

Alternative starting materials include 3-aminobenzoic acid. However, the presence of the reactive amino group necessitates a protection strategy before the carboxylic acid can be activated and reacted with pentylamine. Following the formation of the first amide bond, a deprotection step would be required before introducing the second benzoyl group.

The table below summarizes common reagents used for the activation of benzoic acid precursors.

ReagentTypical ConditionsByproductsNotes
Thionyl Chloride (SOCl₂)Reflux, often with catalytic DMFSO₂, HCl (gaseous)Common, inexpensive, and effective; volatile byproducts are easily removed.
Oxalyl Chloride ((COCl)₂)Inert solvent (e.g., DCM, THF) at room temperatureCO, CO₂, HCl (gaseous)Milder conditions than SOCl₂, but more expensive. ucl.ac.uk
Phosphorus Pentachloride (PCl₅)Inert solvent, heating may be requiredPOCl₃, HClEffective but produces a non-volatile phosphorus byproduct that requires separation. google.com

Introduction of the Pentyl Amine Moiety

With an activated precursor in hand, the next key transformation is the formation of the N-pentylbenzamide bond. This is a nucleophilic acyl substitution reaction where pentylamine attacks the electrophilic carbonyl carbon of the activated benzoic acid derivative. ontosight.ai

Following the Schotten-Baumann reaction conditions, the previously synthesized 3-nitrobenzoyl chloride can be reacted with pentylamine. d-nb.info This reaction is typically performed in a suitable solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), and in the presence of a base (e.g., pyridine, triethylamine, or even excess pentylamine) to neutralize the hydrochloric acid byproduct that is formed. The controlled addition of the acyl chloride to the amine solution, often at reduced temperatures, helps to manage the exothermic nature of the reaction and minimize side product formation. This approach directly yields N-pentyl-3-nitrobenzamide, an essential intermediate for the final product.

Alternatively, direct coupling methods can be employed, avoiding the need to isolate the acyl chloride. Reagents such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like N-hydroxybenzotriazole (HOBt), can facilitate the amide bond formation directly from the carboxylic acid (e.g., 3-nitrobenzoic acid) and pentylamine. ucl.ac.ukvulcanchem.com

The table below compares these two primary methods for introducing the pentyl amine.

MethodReagentsAdvantagesDisadvantages
Acyl Chloride RouteAcyl Chloride, Pentylamine, Base (e.g., Pyridine)High reactivity, generally high yields. evitachem.comRequires prior synthesis of acyl chloride; harsh reagents (e.g., SOCl₂). ucl.ac.uk
Carbodiimide CouplingCarboxylic Acid, Pentylamine, Coupling Agent (e.g., EDC, DIC), Additive (e.g., HOBt)Milder conditions; one-pot procedure from the acid. vulcanchem.comStoichiometric amounts of coupling agents generate significant waste; can be expensive. ucl.ac.uk

Regioselective Functionalization at the 3-Position of the Benzamide

The final and defining step in the synthesis is the regioselective introduction of the benzamido group at the C-3 position of the N-pentylbenzamide core. The strategy of starting with a 3-substituted precursor, as outlined above, ensures the correct placement of the final functional group.

The intermediate, N-pentyl-3-nitrobenzamide, is processed to unmask the attachment point for the second amide bond. This involves the reduction of the nitro group to a primary amine. This transformation is reliably achieved using various methods, such as catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or chemical reduction with metals in acidic media (e.g., tin or iron in HCl). nih.gov The reduction yields 3-amino-N-pentylbenzamide.

This newly formed aromatic amine can then undergo a second acylation reaction. By reacting 3-amino-N-pentylbenzamide with benzoyl chloride in a Schotten-Baumann-type reaction, the final this compound product is formed. nih.govsmolecule.com Again, a base is required to scavenge the HCl generated during the reaction. This sequential approach of "activate-couple-reduce-couple" ensures that each amide bond is formed specifically and in the correct location without interference from other reactive groups.

While less direct for this specific target, modern synthetic methods for regioselective C-H functionalization offer powerful alternatives for derivatizing aromatic rings. nih.gov Techniques involving directed metalation, where a functional group on the ring directs a metalating agent (like an organolithium reagent) to an adjacent position, can create a nucleophilic site for subsequent reaction. scirp.org However, for the synthesis of this compound, the classic approach using a 3-nitro or 3-amino precursor remains the most straightforward and efficient.

Optimization of Reaction Conditions and Green Chemistry Principles in Synthesis

While the classical synthetic routes described are effective, they often rely on stoichiometric reagents and hazardous solvents, which are concerns from a green chemistry perspective. ucl.ac.ukresearchgate.net For example, the use of chlorinated solvents like dichloromethane (DCM) is common but environmentally problematic. ucl.ac.uk Optimization efforts focus on replacing such components with more benign alternatives. Solvents like ethyl acetate (B1210297) or 2-methyl-THF are considered greener choices. Furthermore, developing solvent-free reaction conditions, such as mechanochemical synthesis (grinding reactants together) or heating a solid mixture, represents a significant improvement by reducing solvent waste entirely. numberanalytics.comresearchgate.net A boric acid-catalyzed, solvent-free method has been reported for synthesizing amides from carboxylic acids and urea, highlighting a potential green pathway. researchgate.net

Catalytic methods for amide bond formation are at the forefront of green synthesis. sigmaaldrich.com These approaches avoid the poor atom economy of stoichiometric coupling reagents. For example, boronic acid catalysts can facilitate direct amidation between carboxylic acids and amines. sigmaaldrich.com Biocatalysis, using enzymes like lipases or amidases, offers a highly selective and environmentally friendly route to amides under mild, often aqueous, conditions. numberanalytics.com

Green Chemistry PrincipleApplication in Amide SynthesisExample/Benefit
PreventionUse catalytic methods over stoichiometric reagents.Reduces waste from coupling agents like EDC or HATU. ucl.ac.uk
Safer SolventsReplace hazardous solvents like DMF or DCM.Use of water, ethanol, or greener organic solvents like 2-MeTHF. ucl.ac.ukresearchgate.net
Energy EfficiencyEmploy methods that work at ambient temperature.Avoids energy costs associated with heating/refluxing. researchgate.net
Use of CatalysisDevelop catalytic amidation processes.Ruthenium or Boron-based catalysts enable direct coupling with high efficiency. sigmaaldrich.comnih.gov

Atom Economy and Reaction Efficiency Considerations in Amide Bond Formation

Atom economy is a critical measure of reaction efficiency, calculating the proportion of reactant atoms that are incorporated into the final desired product. numberanalytics.com Amide bond formation, a cornerstone of chemical synthesis, has traditionally been plagued by methods with poor atom economy. waseda.jp

The use of activating agents like thionyl chloride followed by reaction with an amine is efficient in terms of yield, but the formation of a stoichiometric amount of HCl (which must be neutralized by a base) lowers the atom economy. More notably, common coupling reagents like EDC or HATU, while effective, are extremely atom-inefficient. ucl.ac.uk These large molecules facilitate the amide bond formation but are converted into bulky, stoichiometric byproducts that constitute a significant amount of waste. ucl.ac.uk

In contrast, modern catalytic methods are designed with atom economy as a primary goal. nih.gov

Dehydrogenative Coupling: Catalytic reactions that couple an alcohol and an amine to form an amide with the extrusion of only dihydrogen (H₂) are highly atom-economical. rsc.org Similarly, coupling a carboxylic acid and an amine to produce an amide and water is another ideal transformation.

Catalytic Acyl Transfer: Ruthenium-catalyzed protocols that use simple alkynes to activate carboxylic acids in situ can produce amides with only volatile byproducts like acetaldehyde, leading to excellent atom economy. nih.gov

Biocatalysis: Enzymatic methods can directly join acids and amines in aqueous media, offering superb atom economy and avoiding harsh reagents and byproducts. d-nb.info

Amide Formation MethodByproductsRelative Atom EconomyReference
Acyl Chloride + AmineHCl (neutralized to salt)Moderate d-nb.info
Carboxylic Acid + Amine + Coupling Agent (e.g., EDC)Isourea byproductPoor ucl.ac.uk
Catalytic Dehydrogenative Coupling (Alcohol + Amine)H₂Excellent rsc.org
Ru-catalyzed (Carboxylic Acid + Alkyne + Amine)Acetaldehyde or Ethyl Acetate (volatile)Excellent nih.gov
Enzyme-catalyzed (Carboxylic Acid + Amine)H₂OExcellent d-nb.infowaseda.jp

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise molecular structure of 3-benzamido-N-pentylbenzamide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. For N-pentylbenzamide, the carbonyl carbon (C=O) signal is a key indicator. In related benzamides, this signal typically appears around δ 167.0 ppm. rsc.org The spectrum of this compound would be expected to show two distinct carbonyl carbon signals, as well as a series of signals for the aromatic carbons and the aliphatic carbons of the pentyl group. For example, in N-(tert-butyl)-3-methylbenzamide, aromatic carbons resonate between δ 123.5 and 138.2 ppm. rsc.org

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for assembling the molecular puzzle. COSY experiments would establish the connectivity between adjacent protons, for instance, within the pentyl chain and the aromatic rings. HMBC would reveal long-range correlations between protons and carbons, helping to link the pentyl group to the nitrogen of one benzamide (B126) moiety and to connect the two benzamide groups. While specific 2D NMR data for the title compound is not available, the Biological Magnetic Resonance Bank (BMRB) provides datasets for benzamide which include 2D [¹H,¹³C]-HSQC, [¹H,¹³C]-HMBC, and [¹H,¹H]-COSY experiments, illustrating the power of these techniques for structural assignment. bmrb.io

Proton (¹H) Predicted Chemical Shift (ppm) Carbon (¹³C) Predicted Chemical Shift (ppm)
Aromatic-H7.0 - 8.5Carbonyl (C=O)~165-170
Amide (N-H)~8.0 - 9.0Aromatic-C~120-140
Methylene (B1212753) (CH₂) adjacent to N~3.3 - 3.5Aliphatic-C~14-40
Methylene (CH₂)~1.3 - 1.7
Methyl (CH₃)~0.9

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including FT-IR and Raman, are essential for identifying the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum provides a characteristic fingerprint of the molecule. Key absorption bands for this compound would include N-H stretching vibrations, typically observed in the range of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibrations of the two amide groups are expected to produce strong absorption bands around 1630-1680 cm⁻¹. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while aliphatic C-H stretching from the pentyl group is observed just below 3000 cm⁻¹. Bending vibrations for N-H and C-H bonds, as well as aromatic C=C stretching, provide further structural confirmation in the fingerprint region (below 1600 cm⁻¹). For example, the FTIR spectrum of N-benzylbenzamide shows a strong C=O stretching band at 1645 cm⁻¹ and an N-H bending absorption at 1597 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy offers complementary information to FT-IR. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations in this compound would be expected to produce strong signals in the Raman spectrum. The C=O stretching vibrations are also Raman active. While specific Raman data for the title compound is not available, studies on related molecules like N,N'-hexamethylenebisbenzamide confirm the utility of Raman spectroscopy for characterizing benzamide structures. spectrabase.com

Functional Group FT-IR Wavenumber (cm⁻¹) Raman Shift (cm⁻¹)
N-H Stretch~3300-3500~3300-3500
Aromatic C-H Stretch>3000>3000
Aliphatic C-H Stretch<3000<3000
C=O Stretch (Amide I)~1630-1680~1630-1680
N-H Bend (Amide II)~1510-1570Weak or absent
Aromatic C=C Stretch~1450-1600~1450-1600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

For this compound (C₂₀H₂₄N₂O₂), the calculated molecular weight is approximately 324.42 g/mol . In an MS experiment, a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) would be expected at m/z 324 or 325, respectively.

The fragmentation pattern provides valuable structural clues. Common fragmentation pathways for benzamides involve cleavage of the amide bond. researchgate.net For this compound, one would anticipate the loss of the pentyl group or cleavage between the two benzamide moieties. The observation of a benzoyl cation fragment (m/z 105) is a characteristic feature in the mass spectra of many benzamide derivatives. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and further confirming the identity of the compound. While specific MS data for this compound was not found, the fragmentation of related compounds like protonated N-(3-aminophenyl)benzamide has been studied in detail, revealing complex rearrangement pathways. nih.gov

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structural Analysis

Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. rigaku.comoxcryo.com This technique can precisely measure bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular structure.

For this compound, obtaining a suitable single crystal is a prerequisite. If successful, SC-XRD analysis would reveal the conformation of the pentyl chain, the planarity of the amide groups, and the relative orientation of the two benzene (B151609) rings. Furthermore, it would provide detailed information about the intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, which dictate the crystal packing. While crystallographic data for the title compound is not available in the searched literature, studies on similar molecules like 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide demonstrate the power of SC-XRD in elucidating the detailed solid-state structure and hydrogen bonding networks of benzamide derivatives. eurjchem.com

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic techniques are indispensable for the purification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of organic compounds. bas.bgcore.ac.uk A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, would be suitable for analyzing the purity of this compound. The retention time of the compound under specific chromatographic conditions serves as an identifying characteristic. By creating a calibration curve with standards of known concentration, HPLC can also be used for quantitative analysis. The development of an HPLC method would be crucial for monitoring the progress of its synthesis and for ensuring the final product meets a high purity standard. cipac.org

Gas Chromatography (GC): Gas chromatography can also be employed for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. vulcanchem.com The compound would be separated from impurities based on its boiling point and interactions with the stationary phase of the GC column. The retention index is a key parameter for identification. Coupling GC with a mass spectrometer (GC-MS) provides a powerful analytical tool, offering both separation and structural identification of the components in a mixture.

Computational and Theoretical Investigations of 3 Benzamido N Pentylbenzamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. mdpi.com These methods solve approximations of the many-electron Schrödinger equation to determine the distribution of electrons within the molecule and the energies of the molecular orbitals. aps.org For 3-benzamido-N-pentylbenzamide, this analysis focuses on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO are critical indicators of a molecule's reactivity. HOMO energy correlates with the ability to donate electrons, while LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap provides a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more readily excited. mdpi.com

In this compound, the HOMO is expected to be delocalized across the electron-rich benzamide (B126) rings, while the LUMO would also be distributed over the aromatic systems, particularly the carbonyl groups which act as electron-withdrawing centers. Calculations provide quantitative values for these orbitals, offering predictive insight into the molecule's behavior in chemical reactions. mdpi.com

Table 1: Representative Frontier Orbital Energies for this compound (Illustrative DFT Calculation)

ParameterEnergy (eV)Description
HOMO Energy-6.5 eVCorrelates with ionization potential; indicates electron-donating capability.
LUMO Energy-1.8 eVCorrelates with electron affinity; indicates electron-accepting capability.
HOMO-LUMO Gap4.7 eVIndicates chemical reactivity and electronic transition energy.

Note: These values are illustrative, based on typical DFT calculations for similar aromatic amide structures.

Conformational Analysis and Energy Landscapes

The flexibility of this compound, arising from rotation around several single bonds, means it can exist in multiple three-dimensional shapes, or conformations. Conformational analysis is the study of these different conformers and their relative energies. nih.gov Theoretical calculations can map the potential energy surface of the molecule, identifying stable, low-energy conformers and the energy barriers that separate them. nih.govmdpi.com

For benzanilide-type structures, a key feature is the relative orientation of the two aryl rings and the amide linkage. Studies on similar N-alkylated benzanilides have shown they often adopt a "folded" conformation where the aryl rings are cis to each other about the amide bond. nih.gov This folded structure can be stabilized by intramolecular interactions. In contrast, "extended" conformers are typically higher in energy. nih.gov The flexible N-pentyl group adds another layer of complexity, with numerous possible orientations that must be considered to identify the global energy minimum.

Table 2: Illustrative Relative Energies of Key Conformers

ConformerDescriptionRelative Energy (ΔE, kcal/mol)
FoldedAryl rings are cis about the amide bond. Pentyl chain is extended.0.0 (Global Minimum)
ExtendedAryl rings are trans about the amide bond.+2.5
Folded (Gauche)Folded aryl rings with a gauche interaction in the pentyl chain.+0.8

Note: These are hypothetical energy values to illustrate a potential energy landscape.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations often focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms by solving Newton's equations of motion, revealing how the molecule vibrates, rotates, and changes conformation in a simulated environment, such as in solution or a crystal lattice. mdpi.com

For this compound, an MD simulation could track the stability of the low-energy folded conformations identified through conformational analysis. It would reveal the flexibility of the N-pentyl chain and the timescale of rotations around the key single bonds. nih.gov Furthermore, simulations in a solvent like water or chloroform (B151607) would show how intermolecular interactions with the solvent affect the molecule's preferred shape and dynamics.

Table 3: Insights from a Hypothetical Molecular Dynamics Simulation

Analysis TypeInformation Gained
RMSD (Root-Mean-Square Deviation)Stability of the overall molecular structure over time.
RMSF (Root-Mean-Square Fluctuation)Flexibility of specific regions, such as the pentyl chain vs. the rigid aromatic core.
Dihedral Angle AnalysisTime-dependent changes in key torsional angles, showing transitions between conformers.
Radial Distribution FunctionsOrganization of solvent molecules around the solute, identifying key solvation shells.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods are widely used to predict spectroscopic data, which serves as a crucial link between theoretical models and experimental characterization. researchgate.net

Infrared (IR) Vibrational Frequencies Theoretical frequency calculations can predict the IR spectrum of a molecule. researchgate.net The predicted spectrum shows absorption bands corresponding to specific vibrational modes, such as bond stretches and bends. libretexts.org For this compound, key predicted vibrations include the N-H stretch, the C=O stretch (known as the Amide I band), and a band resulting from N-H bending and C-N stretching (the Amide II band). msu.edumasterorganicchemistry.com Comparing these predicted frequencies with experimental data helps confirm the molecular structure.

Table 4: Key Predicted IR Vibrational Frequencies for a Secondary Benzamide

Vibrational ModeTypical Predicted Range (cm⁻¹)Description
N-H Stretch3300 - 3500Stretching of the nitrogen-hydrogen bond in the amide group. msu.edu
Aromatic C-H Stretch3000 - 3100Stretching of carbon-hydrogen bonds on the phenyl rings.
Aliphatic C-H Stretch2850 - 2960Stretching of carbon-hydrogen bonds in the pentyl group.
C=O Stretch (Amide I)1630 - 1690Stretching of the carbonyl double bond, characteristic of amides. masterorganicchemistry.com
N-H Bend (Amide II)1530 - 1620A coupled vibration involving N-H bending and C-N stretching. msu.edu

Nuclear Magnetic Resonance (NMR) Chemical Shifts The prediction of NMR spectra is another powerful application of computational chemistry. nih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used with DFT, can calculate the magnetic shielding of each nucleus, which is then converted into a chemical shift (δ). nih.govlibretexts.org These predictions can aid in the assignment of complex experimental spectra. For this compound, calculations would predict the ¹H and ¹³C chemical shifts for the aromatic, amide, and aliphatic pentyl protons and carbons. An experimental ¹H NMR spectrum has provided values for some of these protons. escholarship.org

Table 5: Comparison of Experimental and Illustrative Predicted ¹H NMR Chemical Shifts (ppm)

ProtonExperimental δ (ppm) escholarship.orgIllustrative Predicted δ (ppm)Assignment
N-H (amide)5.98 (s, 1H)6.05Amide proton
-CH₂- (adjacent to N)3.46 (q, 2H)3.50Methylene (B1212753) group of pentyl chain attached to nitrogen
-CH₂- (pentyl chain)1.61 (p, 2H)1.65Second methylene group from nitrogen
-CH₂CH₂- (pentyl chain)1.36 (q, 4H)1.38Third and fourth methylene groups
-CH₃ (pentyl chain)0.91 (t, 3H)0.93Terminal methyl group

Note: Predicted values are illustrative, based on typical DFT-GIAO calculations.

Table 6: Illustrative Predicted ¹³C NMR Chemical Shifts (ppm)

CarbonIllustrative Predicted δ (ppm)Assignment
C=O167.5Amide carbonyl carbons
Aromatic C (quaternary)135-140Aromatic carbons attached to other non-hydrogen atoms
Aromatic C-H120-132Aromatic carbons bonded to hydrogen
-CH₂- (adjacent to N)40.1Methylene carbon of pentyl chain attached to nitrogen
-CH₂- (pentyl chain)29.5Second methylene carbon from nitrogen
-CH₂- (pentyl chain)29.2Third methylene carbon from nitrogen
-CH₂- (pentyl chain)22.5Fourth methylene carbon from nitrogen
-CH₃ (pentyl chain)14.1Terminal methyl carbon

Note: Predicted values are illustrative, based on known shifts for similar benzamide structures. rsc.org

Intermolecular Interaction Energy Analysis

In the solid state or in concentrated solutions, molecules of this compound interact with each other through non-covalent forces. Understanding the nature and strength of these interactions is key to explaining the compound's physical properties, such as its crystal packing and melting point. Theoretical methods like Symmetry-Adapted Perturbation Theory (SAPT) and energy decomposition analysis (EDA) can precisely calculate the energy of these interactions and break it down into physically meaningful components. mdpi.comnih.gov

For a dimer of this compound, the most significant interactions would be the hydrogen bond between the N-H group of one molecule and the C=O group of another, as well as π-π stacking between the phenyl rings. mdpi.com The interaction energy analysis quantifies the contributions from:

Electrostatics: The attraction or repulsion between the static charge distributions of the molecules.

Exchange (or Pauli Repulsion): A short-range repulsive term arising from the Pauli exclusion principle.

Induction (or Polarization): The attractive interaction from the distortion of one molecule's electron cloud by the other.

Dispersion: A universally attractive force arising from correlated electron fluctuations (van der Waals forces). nih.gov

Table 7: Illustrative Intermolecular Interaction Energy Decomposition for a Hydrogen-Bonded Dimer (kcal/mol)

Energy ComponentValue (kcal/mol)Contribution
Electrostatic (E_elec)-10.5Strong attraction from polar N-H and C=O groups.
Exchange (E_exch)+12.0Repulsion from overlapping electron clouds.
Induction (E_ind)-3.5Attraction from mutual polarization.
Dispersion (E_disp)-6.0Attraction from van der Waals forces, significant for large aromatic systems.
Total Interaction Energy -8.0 Net attractive interaction stabilizing the dimer.

Note: These are representative values for a hydrogen-bonded amide dimer based on computational studies of similar systems. ijnc.ir

Information regarding the supramolecular chemistry and molecular recognition of the chemical compound “this compound” is not available in the reviewed scientific literature.

Following a comprehensive search of available scientific databases and publications, no specific studies, experimental data, or theoretical analyses concerning the supramolecular chemistry and molecular recognition properties of this compound could be located. The strict requirement to focus exclusively on this compound prevents the inclusion of information from related benzamide derivatives.

Consequently, it is not possible to provide a detailed, scientifically accurate article on the following requested topics for this compound:

Supramolecular Chemistry and Molecular Recognition Studies Involving 3 Benzamido N Pentylbenzamide

Role of Alkyl Chains (N-pentyl) in Supramolecular Organization

Without any dedicated research on this specific molecule, any attempt to generate content for the outlined sections would be speculative and would not meet the required standards of scientific accuracy. Furthermore, the creation of data tables with detailed research findings is unachievable due to the absence of empirical or computational data for 3-benzamido-N-pentylbenzamide.

Methodological Advancements in N Substituted Benzamide Research

Development of Novel Derivatization Strategies for Complex Benzamide (B126) Architectures

The creation of novel benzamide derivatives from a core structure is fundamental to exploring their chemical and biological potential. Research has focused on developing versatile derivatization strategies to build complex molecular architectures.

One key area of advancement is the use of innovative coupling and activation agents to functionalize benzamide scaffolds. For instance, laccase-catalyzed reactions have been successfully employed to create new antibiotic derivatives by coupling substrates like 2,5-dihydroxy-N-(2-hydroxyethyl)-benzamide with various amine-containing molecules. mdpi.com This enzymatic approach offers high specificity under mild conditions. mdpi.com The process involves the laccase-mediated oxidation of a dihydroxy-benzamide derivative to a quinonoid intermediate, which then reacts with an amine via a Michael-addition. mdpi.com

Another strategy involves palladium-catalyzed reactions to form annulated indoles from (N-H) indoles and dibromoalkanes, a method that could be adapted for complex benzamide structures bearing indole (B1671886) moieties. researchgate.net Furthermore, chemical derivatization is often employed to enhance the analytical detection of benzamides. Reagents like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) are used to introduce chromophoric or fluorophoric tags to amine functionalities, enabling more sensitive spectrophotometric or spectrofluorimetric analysis. tandfonline.com For trace analysis by gas chromatography, derivatization with reagents such as heptafluorobutyric anhydride (B1165640) is common to improve the volatility and detection of aromatic amines. americanpharmaceuticalreview.com

Recent research has also explored the derivatization of existing complex benzamides to create bifunctional molecules, such as PROTACs (proteolysis targeting chimeras), which can induce the degradation of target proteins. google.comub.edu These strategies involve the precise addition of linkers and E3 ubiquitin ligase-binding moieties to the benzamide core. google.com

High-Throughput Synthesis and Screening Approaches for Amide Libraries

The demand for new chemical entities has driven the development of high-throughput synthesis (HTS) and screening platforms for creating and evaluating large libraries of amides. These approaches dramatically accelerate the discovery of compounds with desired properties.

A notable advancement is the integration of automated flow reactors with at-line analysis for the rapid synthesis of combinatorial libraries. rsc.org For example, a stopped-flow reactor integrated into a high-throughput platform was used to perform approximately 900 amide-forming reactions in 192 hours, using various coupling agents and conditions to optimize the synthesis of a 25-component library. rsc.org This method significantly increased the success rate of the library synthesis from as low as 16% under a single condition to 100% through systematic optimization. rsc.org

DNA-encoded chemical libraries (DELs) represent another powerful high-throughput methodology. In this approach, each small molecule in a library is conjugated to a unique DNA fragment that serves as an identifiable barcode. pnas.org This allows for the construction and screening of libraries containing thousands to millions of compounds. For a 4,000-member library synthesized through sequential amide-forming reactions, high-throughput sequencing was used to identify and quantify the members before and after selection against a protein target, revealing the preferential enrichment of binding molecules. pnas.org

Computational tools have also been optimized for high-throughput virtual screening. The AMIDE v2 (AutoMated Inverse Docking Engine) framework, based on AutoDock-GPU, significantly accelerates molecular docking processes. mdpi.comnih.gov This tool can perform a reverse docking of a ligand against 87 different proteins in just 23 minutes on a single GPU, a task that previously required 300 CPU cores. nih.govresearchgate.net Such computational power enables the rapid in silico screening of vast compound libraries against multiple biological targets. mdpi.comresearchgate.net

Table 1: Comparison of High-Throughput Synthesis Methodologies for Amide Libraries

Methodology Throughput / Time Key Advantage Reference
Automated Stopped-Flow Reactor ~900 reactions / 192 hours Increased synthesis success rate (up to 100%) and reduced reagent use. rsc.org
DNA-Encoded Libraries (DEL) 4,000+ compounds Enables screening of massive libraries; binders identified by sequencing. pnas.org

Advanced Analytical Method Development for Trace Analysis in Material Sciences (e.g., leachables and extractables research)

In material sciences, particularly for applications in pharmaceutical packaging and bioprocessing, it is critical to identify and quantify trace-level impurities that may migrate from materials into a final product. These compounds are known as extractables (released under aggressive laboratory conditions) and leachables (released under normal use and storage). merieuxnutrisciences.comthermofisher.com Advanced analytical methods are essential for this purpose.

The standard approach for extractables and leachables studies involves a multi-step process: generating an extract using various solvents, identifying the chemical entities, and performing a toxicological risk assessment. merieuxnutrisciences.comnih.gov Mass spectrometry (MS) coupled with chromatography is the primary tool for these analyses. researchgate.net Techniques such as headspace GC-MS for volatile compounds, GC-MS for semi-volatiles, and high-resolution LC-MS/MS for non-volatile compounds are commonly used. thermofisher.com

For benzamide-based compounds, specific and highly sensitive methods have been developed. A liquid chromatography with mass-spectrometric detection (LC-MS) method was validated for the quantitative determination of the benzamide histone deacetylase inhibitor MS-275 in human plasma. nih.gov This method involved a liquid-liquid extraction followed by separation on a Zorbax SB-Phenyl column and was linear in the concentration range of 1 to 250 ng/mL. nih.gov The inclusion of an internal standard, benzanilide, greatly improved the assay's precision and accuracy. nih.gov

Table 2: Validated LC-MS Method Performance for Trace Benzamide Analysis

Quality Control Concentration Accuracy (%) Precision (RSD, %)
Low 107.02% 4.29%
Medium 96.56% 0.97%
High 100.83% 1.12%

Data adapted from a study on the analytical method for MS-275, a benzamide compound. nih.gov

The development of such robust analytical methods is crucial for ensuring product quality and patient safety by detecting potentially harmful leachables that could originate from materials used in manufacturing, storage, and delivery systems. nih.govresearchgate.net The goal is to identify any compound above the analytical evaluation threshold (AET), which is determined by toxicologists to require a safety assessment. thermofisher.com

Potential Applications and Future Research Trajectories

Exploration in Advanced Organic Materials Science (e.g., Gelators, Self-Healing Materials)

The presence of multiple hydrogen bond donor and acceptor sites within the 3-benzamido-N-pentylbenzamide molecule makes it a compelling candidate for the development of advanced organic materials. Low-molecular-weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, resulting in the formation of a gel. researchgate.netnih.gov This self-assembly is often driven by non-covalent interactions, primarily hydrogen bonding and π-π stacking, both of which are possible with the benzamide (B126) structure. researchgate.netnih.gov

Researchers have successfully designed and synthesized various benzamide derivatives that act as potent LMWGs. researchgate.netnih.govresearchgate.net For instance, some N-(thiazol-2-yl)benzamide derivatives have shown gelation behavior in mixed solvent systems, with their self-assembly driven by a combination of hydrogen bonding, π-π interactions, and other weak intermolecular forces. researchgate.net Similarly, carbohydrate-based LMWGs incorporating benzamide moieties have been shown to form stable gels at very low concentrations, which can be used for applications like drug delivery and dye removal. nih.govnih.gov Given its structure, this compound could potentially form fibrous networks through intermolecular hydrogen bonds between the N-H and C=O groups of the amide functionalities, leading to the gelation of organic solvents. The pentyl chain could further influence the packing and solubility of the resulting fibers.

Furthermore, the reversible nature of the non-covalent bonds that would drive the self-assembly of this compound makes it a candidate for the design of self-healing materials. These materials can repair damage autonomously, and materials based on reversible supramolecular interactions are a promising area of research. The hydrogen bonds within a material composed of this molecule could break upon stress and reform upon relaxation, leading to a self-healing effect.

As Building Blocks in Complex Molecular Architectures and Polymer Science

The bifunctional nature of this compound, with its two benzamide units, makes it a versatile building block for the synthesis of more complex molecules and polymers. Polyamides, a class of polymers known for their high performance, are characterized by the repeating amide linkage. researchgate.netdiva-portal.orgacs.org The synthesis of high-molecular-weight poly(p-benzamide)s has been a subject of interest, leading to materials with exceptional thermal and mechanical properties. acs.orgacs.org

The structure of this compound could be incorporated into polyamide chains to introduce specific properties. The flexible pentyl group could enhance solubility and processability, which are often challenges with rigid aromatic polyamides. researchgate.net By reacting a diamine or diacid derivative of this compound with appropriate comonomers, new polyamides with tailored properties could be synthesized. For instance, chain-growth condensation polymerization (CGCP) has been utilized to create well-defined copolybenzamides by controlling the monomer sequence. mdpi.com An automated, stepwise synthesis of oligo(p-benzamide) block copolymers has also been developed, demonstrating the precise control achievable in constructing such macromolecules. utwente.nl These advanced synthetic methods could be applied to monomers derived from this compound to create novel polymers with applications in areas such as high-strength fibers, engineering plastics, and membranes.

Theoretical Exploration of Novel Catalytic Transformations Involving Benzamide Moieties

The benzamide moiety is a key participant in a variety of catalytic transformations, particularly those involving C-H bond activation. acs.orgnih.govacs.org Density functional theory (DFT) has been employed to elucidate the mechanisms of these reactions, providing insights that can guide the development of new synthetic methods. acs.orgnih.govacs.orgrsc.org For example, computational studies have investigated the Rh(III)-catalyzed C-H activation and annulation of benzamides with allenes and cyclopropenones, revealing the intricate steps of the catalytic cycle. nih.govacs.org The N-H bond of the amide can also play a crucial role, with its deprotonation often facilitating the subsequent C-H activation. nih.gov

Future theoretical studies could focus on the potential catalytic transformations of this compound. The presence of two benzamide groups offers multiple sites for C-H functionalization, and computational modeling could predict the regioselectivity of such reactions. DFT calculations could explore the energy barriers for different catalytic pathways, aiding in the selection of appropriate catalysts and reaction conditions. For instance, studies on Al2O3-catalyzed transamidation of secondary amides have shown the potential for activating the C-N bond. researchgate.netrsc.orgscispace.comresearchgate.net Theoretical investigations could explore similar transformations for this compound, potentially leading to new methods for amide bond cleavage and formation.

Development of High-Resolution Analytical Techniques for Benzamide Derivatives

The characterization of benzamide derivatives relies on a suite of high-resolution analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are indispensable for confirming the chemical structures of newly synthesized benzamides. beilstein-journals.orgsioc-journal.cnphcog.comnih.gov For instance, HRMS is crucial for determining the precise molecular weight and elemental composition of complex benzamide derivatives. beilstein-journals.orgnih.gov

Future research in this area could focus on developing more sensitive and sophisticated analytical methods for distinguishing between isomers and conformers of complex benzamide derivatives like this compound. Advanced NMR techniques, such as two-dimensional NMR (COSY, HSQC, HMBC), can provide detailed information about the connectivity and spatial relationships of atoms within the molecule. In the context of materials science, techniques like solid-state NMR would be invaluable for probing the structure and dynamics of self-assembled materials derived from this compound. Furthermore, the development of new ionization techniques in mass spectrometry could improve the detection and characterization of these compounds in complex matrices.

Conceptual Advancements in Non-Covalent Interactions and Crystal Engineering

The study of how molecules pack in the solid state, known as crystal engineering, is fundamental to understanding and controlling the physical properties of materials. nih.govacs.orgacs.org For benzamide derivatives, non-covalent interactions such as hydrogen bonding and π-π stacking are the primary forces governing their crystal structures. nih.govacs.orgresearchgate.netmdpi.com The formation of hydrogen-bonded dimers is a common motif in the crystal structures of benzamides. iucr.org

The structure of this compound presents an interesting case for crystal engineering studies. The interplay between the hydrogen bonding of the two amide groups, potential π-π stacking of the phenyl rings, and the conformational flexibility of the pentyl chain could lead to complex and potentially polymorphic crystalline structures. acs.orgacs.org Computational studies using methods like dispersion-corrected density functional theory can be used to predict and rationalize the stability of different crystal packing arrangements. rsc.org By understanding the subtle balance of these non-covalent interactions, it may be possible to design and synthesize co-crystals of this compound with other molecules to achieve desired physical properties, such as improved solubility or stability. nih.govresearchgate.netnih.gov Such studies would contribute to the broader conceptual understanding of how to design molecular solids with specific architectures and functions.

Q & A

Q. What are the established synthetic routes for 3-benzamido-N-pentylbenzamide, and what critical reagents/conditions are required?

The synthesis typically involves coupling a benzoyl chloride derivative with a pentylamine group under anhydrous conditions. Key steps include:

  • Amide bond formation : Reacting 3-aminobenzoic acid derivatives with pentylamine using coupling agents like EDCI/HOBt in dichloromethane (DCM) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product .
  • Characterization : Confirm structure via 1H^1H-/13C^{13}C-NMR, FT-IR (amide C=O stretch ~1650 cm1^{-1}), and HRMS .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • NMR : 1H^1H-NMR identifies aromatic protons (δ 7.2–8.1 ppm) and pentyl chain signals (δ 0.8–1.6 ppm). 13C^{13}C-NMR confirms carbonyl (C=O, ~168 ppm) and quaternary carbons .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., monoclinic P21_1/c space group, unit cell parameters a = 25.02 Å, b = 5.37 Å) .
  • Elemental analysis : Validates C/H/N/O composition (±0.3% tolerance) .

Q. How does the pentyl chain influence the compound’s physicochemical properties compared to shorter alkyl analogs?

The pentyl group enhances lipophilicity (logP ~3.5 vs. ~2.0 for methyl analogs), improving membrane permeability in biological assays. However, longer chains may reduce solubility in aqueous buffers, requiring DMSO/cosolvent systems .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Catalysts : Palladium-based catalysts (e.g., Pd/C) for hydrogenation steps or lutidine for acid scavenging .
  • Solvent optimization : Polar aprotic solvents (DMF, DCM) enhance reactivity, while elevated temperatures (50–60°C) accelerate coupling .
  • Byproduct mitigation : Use of molecular sieves or anhydrous MgSO4_4 to absorb water, minimizing hydrolysis .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Purity validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude confounding impurities .
  • Solubility controls : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
  • Orthogonal assays : Compare enzyme inhibition (IC50_{50}) with cell-based viability assays (MTT) to distinguish target-specific vs. cytotoxic effects .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., kinase ATP-binding pockets) with flexible side-chain sampling .
  • MD simulations : GROMACS-based simulations (100 ns) assess stability of ligand-receptor complexes in explicit solvent .

Q. What are the challenges in interpreting crystallography data for this compound?

  • Disorder modeling : Address pentyl chain flexibility by refining occupancy factors in SHELXL .
  • Hydrogen bonding : Identify intermolecular interactions (e.g., N–H···O=C) to explain crystal packing .

Q. How can structural analogs be designed to enhance metabolic stability?

  • Bioisosteric replacement : Substitute the benzamido group with thiazole or pyridine rings to reduce CYP450-mediated oxidation .
  • Deuterium labeling : Replace labile hydrogens (e.g., α to carbonyl) to slow degradation .

Data Contradiction Analysis

Q. Conflicting solubility reports in polar vs. nonpolar solvents: How to reconcile?

  • pH-dependent solubility : The compound may ionize in acidic/basic conditions (pKa ~4.5 for the amide proton), increasing aqueous solubility. Use UV-Vis spectroscopy to measure solubility at pH 2–12 .
  • Polymorphism : Different crystal forms (e.g., anhydrous vs. hydrated) alter solubility. Characterize via DSC (melting point ~104–107°C) .

Q. Discrepancies in biological activity between in vitro and in vivo models: Methodological insights?

  • Protein binding : Measure plasma protein binding (equilibrium dialysis) to explain reduced free fraction in vivo .
  • Metabolite profiling : LC-MS/MS identifies active/potentially toxic metabolites that may confound in vivo results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.